molecular formula C10H19NO2S B1463015 Tert-butyl 3-sulfanylpiperidine-1-carboxylate CAS No. 1017798-34-3

Tert-butyl 3-sulfanylpiperidine-1-carboxylate

Cat. No.: B1463015
CAS No.: 1017798-34-3
M. Wt: 217.33 g/mol
InChI Key: NVDQWJTWJOLALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-sulfanylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a sulfanyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-sulfanylpiperidine-1-carboxylate typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the piperidine derivative with a suitable thiol reagent under controlled conditions.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-sulfanylpiperidine-1-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.

    Substitution: Various substitution reactions can occur at the piperidine ring or the sulfanyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used to introduce different functional groups.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Piperidine Derivatives: Obtained through reduction reactions.

    Substituted Piperidine Derivatives: Resulting from various substitution reactions.

Scientific Research Applications

Chemistry:

    Building Block: Tert-butyl 3-sulfanylpiperidine-1-carboxylate serves as a versatile building block in organic synthesis for the construction of more complex molecules.

Biology and Medicine:

    Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Biological Studies: It may be employed in the study of biological pathways and mechanisms due to its structural features.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-sulfanylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the piperidine ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

    Tert-butyl 3-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    Tert-butyl 3-aminopiperidine-1-carboxylate: Contains an amino group instead of a sulfanyl group.

    Tert-butyl 3-methylpiperidine-1-carboxylate: Features a methyl group instead of a sulfanyl group.

Uniqueness: Tert-butyl 3-sulfanylpiperidine-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific synthetic and research applications where the sulfanyl functionality is desired.

Biological Activity

Tert-butyl 3-sulfanylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, along with data tables summarizing research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a tert-butyl ester group and a sulfanyl substituent at the 3-position. The molecular formula is C10H19NO2SC_{10}H_{19}NO_2S and it has a molecular weight of approximately 219.33 g/mol. The synthesis typically involves the formation of the piperidine ring through cyclization reactions, followed by the introduction of the sulfanyl group via nucleophilic substitution methods.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfanyl group may enhance binding affinity to enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.
  • Antioxidant Properties : Sulfanyl groups are known to exhibit antioxidant activity, which may contribute to cellular protection against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential applications of this compound:

  • Case Study on Antioxidant Activity :
    • A study evaluated various sulfanyl compounds for their antioxidant properties. Results indicated that compounds with similar structures exhibited significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
  • Pharmacological Evaluation :
    • Research comparing different piperidine derivatives showed that modifications at the 3-position significantly altered pharmacokinetic properties and biological activities. Tert-butyl substitutions were linked to increased lipophilicity, enhancing membrane permeability .
  • Drug Development Applications :
    • The compound has been explored as a scaffold for developing new drugs targeting neurological disorders. Its structural features allow for further modifications that could enhance selectivity and efficacy against specific targets .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant radical scavenging activity
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor InteractionModulation of neurotransmitter receptors

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine ring, sulfanyl groupAntioxidant, enzyme modulation
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl esterPyridinyl substituentEnhanced receptor binding
Tert-butyl 3-vinylpiperidine-1-carboxylateVinyl group at 3-positionIncreased lipophilicity

Properties

IUPAC Name

tert-butyl 3-sulfanylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDQWJTWJOLALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678023
Record name tert-Butyl 3-sulfanylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017798-34-3
Record name 1,1-Dimethylethyl 3-mercapto-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017798-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-sulfanylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 g of N-BOC-3(R,S)-acetylthio-piperidine are placed in a 10 l reactor with 3.4 l of methanol in an inert atmosphere. To this solution 42 g of sodium methoxide in methanol is added over a period of 15 min. After additional stirring 170 ml of 5 n HCl are added, bringing the pH-value to 2.6-3. The solution is concentrated at an evaporator. The resulting biphasic mixture is taken up with 1.7 l of methyl tert.-butyl ether (MTBE) and 1.7 l of water. After shaking, separation of the aqueous phase and washing the MTBE phase is isolated and evaporated, yielding 170 g of an oil.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
3.4 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
5
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-sulfanylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.